molecular formula C21H23BrN4O3S B15032614 3-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

3-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

Cat. No.: B15032614
M. Wt: 491.4 g/mol
InChI Key: JXTDWXFAHWUKGL-OEAKJJBVSA-N
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Description

3-[(2E)-2-(4-BROMOBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a bromobenzylidene group, a benzisothiazole ring, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-BROMOBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves the following steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with an appropriate hydrazine derivative to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a benzisothiazole derivative under controlled conditions to form the core structure.

    Amidation: The final step involves the amidation reaction with 2-methyl-2-propanyl amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino and benzisothiazole moieties.

    Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-BROMOBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. The bromobenzylidene group may interact with enzymes or receptors, while the benzisothiazole ring could participate in binding interactions. The hydrazino linkage may facilitate the formation of hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(3-Bromobenzylidene) hydrazino]-1,2-benzothiazole 1,1-dioxide
  • Methyl (2E)-2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Compared to similar compounds, 3-[(2E)-2-(4-BROMOBENZYLIDENE)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its unique combination of functional groups. The presence of the bromobenzylidene group, benzisothiazole ring, and hydrazino linkage provides a distinct chemical profile, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C21H23BrN4O3S

Molecular Weight

491.4 g/mol

IUPAC Name

3-[[(E)-(4-bromophenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide

InChI

InChI=1S/C21H23BrN4O3S/c1-21(2,3)24-19(27)12-13-26(23-14-15-8-10-16(22)11-9-15)20-17-6-4-5-7-18(17)30(28,29)25-20/h4-11,14H,12-13H2,1-3H3,(H,24,27)/b23-14+

InChI Key

JXTDWXFAHWUKGL-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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